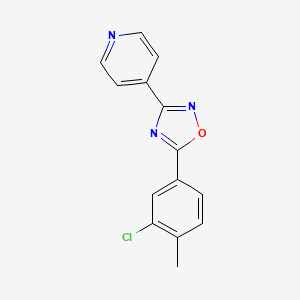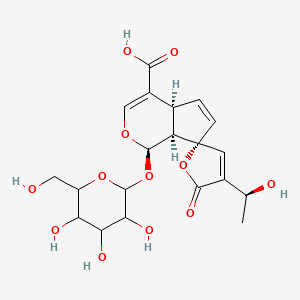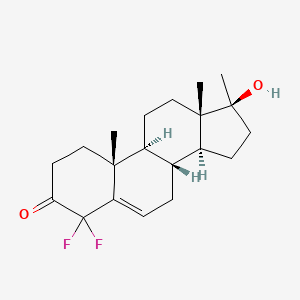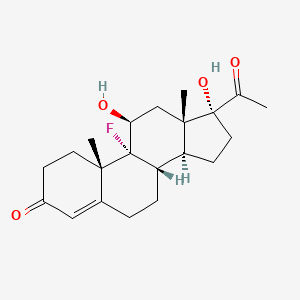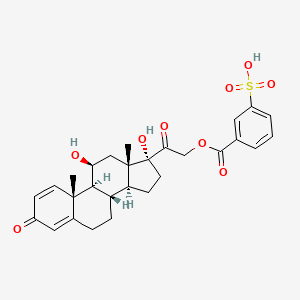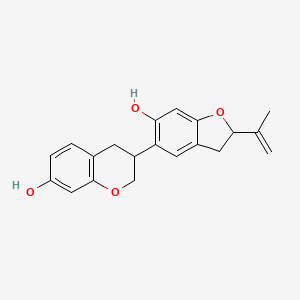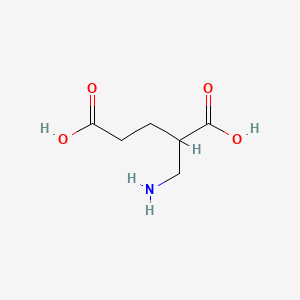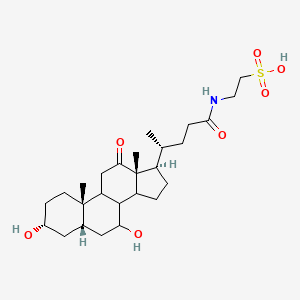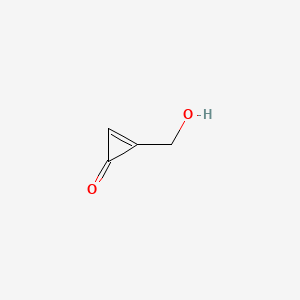
Penitricin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penitricin is a natural product found in Talaromyces aculeatus with data available.
Aplicaciones Científicas De Investigación
Ion Transport Inhibition
Penitricin plays a significant role in ion transport inhibition, particularly in the context of pendrin (SLC26A4) activity. Pendrin, known for its involvement in blood pressure control and airway function, is influenced by compounds like this compound. Studies have shown that specific non-steroidal anti-inflammatory drugs can directly inhibit pendrin activity, making this compound a crucial element in the treatment of hypertensive states and respiratory distresses (Bernardinelli et al., 2016).
Biocatalysis in Antibiotic Production
This compound is also significant in the production of β-lactam antibiotics like penicillins and cephalosporins, which are widely used for treating various bacterial infections. The biocatalytic process, which involves penicillin G acylase (PGA), is critical for synthesizing these antibiotics. Recent advances have focused on enhancing PGA production and activity, highlighting the importance of this compound in developing vital therapeutic treatments (Cobos-Puc et al., 2019).
Hematopoietic Cancer Research
This compound is associated with research into hematopoietic cancers. Studies have identified a strong link between exposure to substances like this compound and the occurrence of hematopoietic cancers, emphasizing its role in understanding and potentially treating these conditions (Cooper & Jones, 2008).
Propiedades
Número CAS |
92279-91-9 |
|---|---|
Fórmula molecular |
C4H4O2 |
Peso molecular |
84.07 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C4H4O2/c5-2-3-1-4(3)6/h1,5H,2H2 |
Clave InChI |
YZURNKPBQUTNBC-UHFFFAOYSA-N |
SMILES |
C1=C(C1=O)CO |
SMILES canónico |
C1=C(C1=O)CO |
| 92279-91-9 | |
Sinónimos |
penitricin penitricin A Ro 09-0804 Ro-09-0804 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


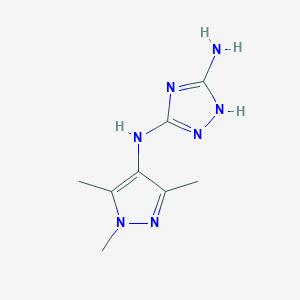
![Benzenamine, N,N-dimethyl-2-(1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)-](/img/structure/B1219725.png)
